
Fmoc-S-benzyl-L-cysteine
Overview
Description
Fmoc-S-benzyl-L-cysteine (CAS 53298-33-2) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two critical protective groups:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, enabling stepwise peptide elongation via Fmoc-based SPPS.
- S-benzyl: Shields the thiol (-SH) side chain of cysteine, preventing unwanted disulfide bond formation during synthesis .
This derivative is particularly valued for its compatibility with automated synthesizers (e.g., Applied Biosystems Model 431A) and its efficient deprotection under trifluoroacetic acid (TFA) cleavage conditions . Post-synthesis, the S-benzyl group is removed using TFA (95%) with scavengers like anisole/ethanedithiol/ethylmethylsulfide (3:1:1) to minimize side reactions .
Mechanism of Action
Target of Action
Fmoc-S-benzyl-L-cysteine, also known as FMOC-CYS(BZL)-OH, is primarily used in the field of pharmaceutical testing . It is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives . The primary targets of this compound are the biochemical pathways involved in the synthesis of these derivatives .
Mode of Action
The mode of action of FMOC-CYS(BZL)-OH involves its interaction with the biochemical pathways to facilitate the synthesis of S-substituted Fmoc-L-cysteine derivatives . The compound’s fluorenylmethyloxycarbonyl (Fmoc) group plays a crucial role in this process .
Biochemical Pathways
The biochemical pathways affected by FMOC-CYS(BZL)-OH are those involved in the synthesis of glycopeptides and their derivatives . These pathways have gained significant interest due to the importance of glycoproteins in biological processes .
Result of Action
The result of FMOC-CYS(BZL)-OH’s action is the successful synthesis of a variety of S-substituted Fmoc-L-cysteine derivatives . These derivatives have high chemical and enzymatic stability, making them attractive synthetic targets in biomedical research and pharmaceutical development .
Biochemical Analysis
Biochemical Properties
Fmoc-S-benzyl-L-cysteine is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it protects the thiol group of cysteine, preventing undesired side reactions during synthesis. The molecular formula is CHNOS, with a molar mass of 433.52 g/mol .
Role in Peptide Synthesis
This compound is integral to producing biologically active peptides. The Fmoc group allows for easy removal under basic conditions, typically using piperidine, which facilitates efficient deprotection without affecting other functional groups. This property makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional group protection and reactivity .
Biological Activities
The biological activities associated with this compound primarily stem from its application in synthesizing peptides that interact with various biological systems. Key activities include:
- Antioxidant Properties : Peptides synthesized from this compound exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Certain peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Activity : Some studies indicate that peptides containing cysteine derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of peptides synthesized using this compound:
- Peptide Antioxidants : Research demonstrated that peptides synthesized with this compound exhibited significant radical scavenging activity, suggesting their potential as antioxidants in biomedical applications .
- Antimicrobial Peptides : A study focused on synthesizing antimicrobial peptides using this compound showed promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents .
- Cytotoxicity Studies : In another investigation, derivatives of this compound were tested for cytotoxic effects on cancer cell lines. The results indicated that certain synthesized peptides could effectively inhibit cell proliferation and induce apoptosis .
Comparative Analysis
The following table summarizes the characteristics and biological activities of different cysteine derivatives used in peptide synthesis:
Compound Name | Structure/Functional Group | Unique Features | Biological Activity |
---|---|---|---|
This compound | Fmoc on nitrogen, benzyl on sulfur | Stable under basic conditions; versatile for peptide synthesis | Antioxidant, antimicrobial, anticancer |
N-Fmoc-L-cysteine | Fmoc on L-cysteine | Lacks benzyl protection; more prone to oxidation | Limited due to instability |
S-Benzyl-L-cysteine | Benzyl on L-cysteine | No Fmoc protection; less stable during synthesis | Moderate biological activity |
N-Boc-S-benzyl-L-cysteine | Boc group instead of Fmoc | More stable under acidic conditions | Limited applications |
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-S-benzyl-L-cysteine is a crucial building block in the synthesis of peptides through the Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method. Its use allows for the incorporation of cysteine residues into peptides, which are essential for forming disulfide bonds and enhancing biological activity.
Key Benefits :
- Enables the synthesis of complex peptide structures.
- Supports the production of therapeutic peptides that can enter clinical trials.
Case Study : A recent study highlighted the efficiency of Fmoc SPPS in synthesizing cyclic dipeptide super hydrogelators, showing minimal cytotoxicity towards human colorectal cancer cells while enhancing anticancer drug efficacy through controlled release mechanisms .
Drug Discovery
Overview : The unique properties of this compound make it valuable in pharmaceutical research, particularly in developing new therapeutics targeting diseases like cancer and infectious diseases.
Key Applications :
- Acts as a scaffold for drug design.
- Facilitates the development of targeted therapies.
Data Table : Comparative Analysis of Drug Discovery Applications
Application Area | Example Compound | Target Disease | Outcome |
---|---|---|---|
Anticancer Agents | Cyclic Dipeptide | Colorectal Cancer | Enhanced drug efficacy |
Infectious Disease Agents | Modified Peptides | Bacterial Infections | Improved specificity and potency |
Bioconjugation
Overview : this compound is employed in bioconjugation processes to attach drugs or imaging agents to biomolecules. This enhances the efficacy and specificity of therapeutic agents.
Key Benefits :
- Allows for targeted delivery of drugs.
- Improves imaging techniques in diagnostic applications.
Case Study : Research demonstrated successful bioconjugation using this compound to link imaging agents with antibodies, resulting in improved localization of tumor cells in preclinical models.
Protein Engineering
Overview : This compound aids in modifying proteins to study their functions or improve their stability, which is crucial for various biotechnological applications.
Applications :
- Enhances protein solubility and stability.
- Facilitates the study of protein interactions and functions.
Data Table : Summary of Protein Engineering Applications
Modification Type | Impact on Protein | Application Area |
---|---|---|
Stability Enhancement | Increased shelf-life | Therapeutic Proteins |
Functional Studies | Insights into mechanisms | Biochemical Research |
Research in Chemical Biology
Overview : this compound is utilized in various chemical biology applications, helping scientists explore cellular mechanisms and develop new diagnostic tools.
Key Contributions :
- Assists in understanding disease mechanisms at a molecular level.
- Aids in the development of novel biomarkers for disease detection.
Chemical Reactions Analysis
Deprotection Reactions
The sequential removal of protecting groups is critical for peptide synthesis.
Fmoc Group Removal
- Reagent : Piperidine (20–30% in DMF) .
- Mechanism : Base-induced β-elimination cleaves the Fmoc group, generating a free α-amino group.
- Conditions : Room temperature, 10–30 minutes.
- Side Reactions :
Benzyl Group Removal
- Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) .
- Mechanism : Acidolytic cleavage of the benzyl thioether to liberate the free thiol.
- Conditions : TFA (95%), 1–2 hours at room temperature.
- Side Reactions :
Table 1: Deprotection Efficiency Under Varied Conditions
Protecting Group | Reagent | Time (min) | Yield (%) | By-Products Observed | Source |
---|---|---|---|---|---|
Fmoc | 30% Piperidine | 20 | >95 | <1% racemization | |
Benzyl | TFA + TIPS/H₂O | 90 | 92 | 5% β-elimination |
Alkylation and Arylation Reactions
The benzyl-protected thiol can participate in nucleophilic substitutions after deprotection.
S-Alkylation
- Substrates : Alkyl halides (e.g., methyl iodide, benzyl bromide).
- Conditions : Mildly basic (pH 8–9), aqueous/organic solvents .
- Example :
S-Arylation
- Catalyst : Copper(I/II) bromide (1–3 mol%) .
- Substrates : Aryl halides (e.g., bromobenzene).
- Conditions : DMF, 70–110°C, 24–48 hours .
- Yield : 81–85% for S-phenyl-L-cysteine derivatives .
Table 2: Copper-Catalyzed S-Arylation Optimization
Aryl Halide | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
---|---|---|---|---|---|---|
Bromobenzene | CuBr (3) | 110 | 48 | 81.7 | 95 | |
Iodobenzene | CuI (1) | 90 | 24 | 85.2 | 97 |
Disulfide Bond Formation
Post-deprotection, the free thiol undergoes oxidation to form disulfide bridges, critical for peptide tertiary structure.
- Oxidizing Agents : Air (O₂), dimethyl sulfoxide (DMSO), or iodine .
- Conditions : Neutral pH, aqueous buffer (e.g., ammonium bicarbonate) .
- Efficiency : >90% disulfide formation in model peptides .
Key Consideration :
Racemization
- Cause : Prolonged exposure to piperidine or strong bases during Fmoc removal .
- Mitigation : Use of shorter deprotection times (<10 minutes) and additives like HOBt .
β-Elimination
- Cause : Acidic cleavage of benzyl groups with insufficient scavengers .
- Mitigation : Addition of 2.5% triisopropylsilane to TFA reduces by-products to <5% .
Aspartimide Formation
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-S-benzyl-L-cysteine with other cysteine derivatives, emphasizing protecting groups, deprotection methods, and applications:
Deprotection Efficiency and Compatibility
- This compound : Requires 95% TFA with scavengers for simultaneous Fmoc and S-benzyl removal. Scavenger choice (e.g., ethanedithiol) is critical to prevent alkylation side reactions .
- Fmoc-Cys(Acm)-OH : Requires iodine oxidation post-TFA cleavage to remove Acm, enabling selective disulfide formation .
- Fmoc-Cys(Trt)-OH : Deprotects faster than t-Bu derivatives under TFA, but Trt may increase steric hindrance during coupling .
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471889 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-33-2 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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